molecular formula C17H24N2O3 B13509359 Benzyl 4-(3-hydroxypyrrolidin-1-yl)piperidine-1-carboxylate

Benzyl 4-(3-hydroxypyrrolidin-1-yl)piperidine-1-carboxylate

Cat. No.: B13509359
M. Wt: 304.4 g/mol
InChI Key: OWXQLPZPWSPFAS-UHFFFAOYSA-N
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Description

Benzyl 4-(3-hydroxypyrrolidin-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group and a hydroxypyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-hydroxypyrrolidin-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 3-hydroxypyrrolidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Types of Reactions:

    Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the carboxylate moiety can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 4-(3-hydroxypyrrolidin-1-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The exact mechanism of action of Benzyl 4-(3-hydroxypyrrolidin-1-yl)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperidine ring and hydroxypyrrolidine moiety may play a role in binding to these targets, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

  • Benzyl 4-hydroxy-1-piperidinecarboxylate
  • 1-Benzyl-4-hydroxypiperidine
  • ®-Benzyl 4-(3-hydroxypyrrolidin-1-yl)piperidine-1-carboxylate

Comparison: Benzyl 4-(3-hydroxypyrrolidin-1-yl)piperidine-1-carboxylate is unique due to the presence of both a hydroxypyrrolidine and a piperidine ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and potentially interact with multiple biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

benzyl 4-(3-hydroxypyrrolidin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H24N2O3/c20-16-8-11-19(12-16)15-6-9-18(10-7-15)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16,20H,6-13H2

InChI Key

OWXQLPZPWSPFAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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